molecular formula C15H8F2N2O3 B2687263 N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide CAS No. 325977-17-1

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide

Cat. No.: B2687263
CAS No.: 325977-17-1
M. Wt: 302.237
InChI Key: ZVSPHNBLQKFSBE-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory activities . The structure of this compound includes a phthalimide moiety and a difluorobenzamide group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide typically involves the reaction of phthalic anhydride with 2,6-difluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is unique due to the presence of the difluorobenzamide group, which enhances its chemical stability and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N2O3/c16-8-4-2-5-9(17)12(8)15(22)18-10-6-1-3-7-11(10)14(21)19-13(7)20/h1-6H,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSPHNBLQKFSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC=C3F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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